molecular formula C12H18ClNO B7863037 2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol

2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol

Cat. No.: B7863037
M. Wt: 227.73 g/mol
InChI Key: AWHDPRILFYIXJY-UHFFFAOYSA-N
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Description

2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro-benzyl group attached to an isopropyl-amino-ethanol structure, making it a unique molecule with interesting properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol typically involves the reaction of 3-chlorobenzyl chloride with isopropylamine in the presence of ethanol. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Formation of various substituted benzyl compounds.

Scientific Research Applications

2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a building block for bioactive molecules or as a probe in biological studies.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.

Comparison with Similar Compounds

  • 2-[(3-Chloro-benzyl)-ethyl-amino]-ethanol

  • 2-[(3-Chloro-benzyl)-methyl-amino]-ethanol

  • 2-[(3-Chloro-benzyl)-propyl-amino]-ethanol

Uniqueness: 2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol stands out due to its specific isopropyl group, which may confer unique chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-10(2)14(6-7-15)9-11-4-3-5-12(13)8-11/h3-5,8,10,15H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHDPRILFYIXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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